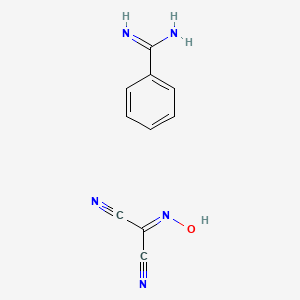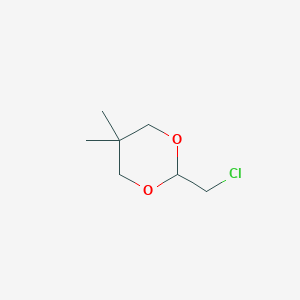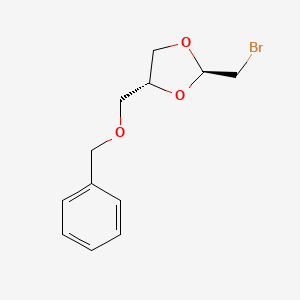
(E)-4-((Benzyloxy)methyl)-2-(bromomethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-[(BENZYLOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE is an organic compound that features a dioxolane ring substituted with benzyloxy and bromomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(BENZYLOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE typically involves the reaction of benzyloxyacetaldehyde with a bromomethylating agent in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[(BENZYLOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol or other reduced derivatives.
Scientific Research Applications
(E)-4-[(BENZYLOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-[(BENZYLOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and bromomethyl groups play a crucial role in its binding affinity and reactivity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-[(METHOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE
- (E)-4-[(ETHOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE
- (E)-4-[(PHENOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE
Uniqueness
(E)-4-[(BENZYLOXY)METHYL]-2-(BROMOMETHYL)-1,3-DIOXOLANE is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming diverse derivatives, making it valuable in various synthetic applications.
Properties
CAS No. |
6204-41-7 |
|---|---|
Molecular Formula |
C12H15BrO3 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
(2R,4R)-2-(bromomethyl)-4-(phenylmethoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H15BrO3/c13-6-12-15-9-11(16-12)8-14-7-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m1/s1 |
InChI Key |
XRDOVVFGDQXDTR-VXGBXAGGSA-N |
Isomeric SMILES |
C1[C@H](O[C@@H](O1)CBr)COCC2=CC=CC=C2 |
Canonical SMILES |
C1C(OC(O1)CBr)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,4-Dichloro-5-({[6-oxo-5-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B14731777.png)
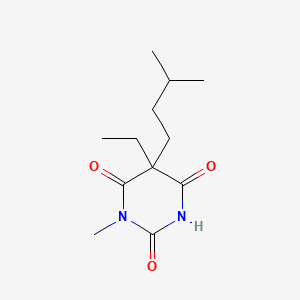

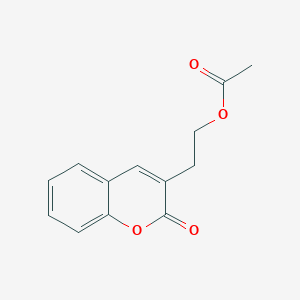
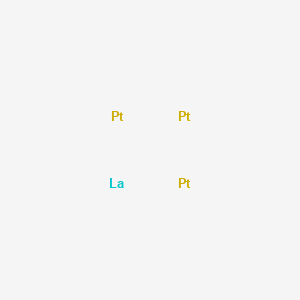
![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)
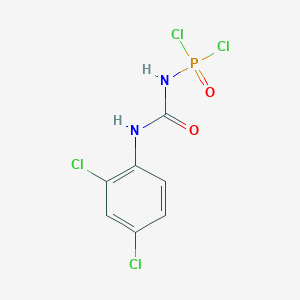
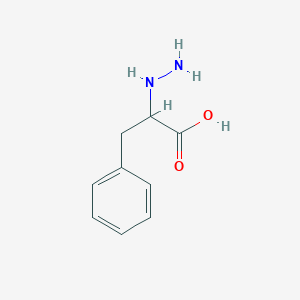

![2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile](/img/structure/B14731809.png)
![N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide](/img/structure/B14731816.png)

